A Technical Guide to Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: Natural Sources, Quantification, and Biological Activity
A Technical Guide to Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: Natural Sources, Quantification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside, a naturally occurring flavone (B191248) C-glycoside. The document details its primary natural sources, presents available quantitative data, outlines a comprehensive experimental protocol for its extraction and quantification, and explores its known biological signaling pathways.
Natural Sources of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside
Vitexin 2''-O-(4'''-O-acetyl)rhamnoside has been identified in a limited number of plant species, with the most significant source being from the Crataegus genus (Hawthorn).
-
Crataegus monogyna (Common Hawthorn): This species is the most well-documented natural source of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside. The compound is predominantly found in the leaves and flowers and is considered a chemotaxonomic marker for C. monogyna, distinguishing it from other Crataegus species like C. pentagyna and C. laevigata[1][2].
-
Taxus cuspidata (Japanese Yew): This plant has also been reported as a source of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, where it can be isolated from the needles and twigs.
-
Saussurea medusa : This species is another reported, though less common, source of the compound.
While other species of Crataegus are rich in related flavonoids, 4'''-acetylvitexin-2''-O-rhamnoside appears to be a distinctive component of C. monogyna[1][2].
Quantitative Data
Quantitative data for Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in its natural sources is not extensively reported in the available literature. However, studies on the flavonoid content of Crataegus species provide some context. For instance, a study on a standardized extract of Crataegus monogyna leaves and flowers reported the total vitexin content (calculated as vitexin after hydrolysis) to be 2.14%[3]. It is important to note that this value represents the total vitexin content and not specifically the acetylated rhamnoside derivative. Further research is required to establish the precise concentration of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in various plant tissues.
Table 1: Summary of Total Vitexin Content in Crataegus monogyna
| Plant Part | Compound Measured | Concentration (% of dry extract) | Reference |
| Leaves and Flowers | Total Vitexin (after hydrolysis) | 2.14 | [3] |
Experimental Protocols
The following is a composite experimental protocol for the extraction, isolation, and quantification of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside from Crataegus monogyna leaves and flowers, based on established methods for related flavonoids[4][5][6][7][8][9][10].
Extraction
-
Sample Preparation: Collect fresh leaves and flowers of Crataegus monogyna. Air-dry the plant material in the shade at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Maceration: Suspend the powdered plant material in 80% methanol (B129727) (1:10 w/v) and macerate for 24 hours at room temperature with occasional shaking.
-
Ultrasound-Assisted Extraction (UAE): For improved efficiency, place the methanol-plant material suspension in an ultrasonic bath for 30 minutes.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Purification (Column Chromatography)
-
Stationary Phase: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh).
-
Mobile Phase: Prepare a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Elution: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient, starting with a less polar mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 100:13.5:10, v/v/v) and visualizing under UV light (254 nm and 366 nm).
-
Isolation: Combine the fractions containing the target compound and concentrate them to yield purified Vitexin 2''-O-(4'''-O-acetyl)rhamnoside.
Quantification (HPLC-DAD)
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile (B52724) is commonly employed. A typical gradient could be:
-
0-5 min, 5% B
-
5-25 min, 5-30% B
-
25-30 min, 30-50% B
-
30-35 min, 50-5% B
-
35-40 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 340 nm for flavone glycosides[4][7].
-
Standard Preparation: Prepare a stock solution of purified Vitexin 2''-O-(4'''-O-acetyl)rhamnoside of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Quantification: Inject the prepared sample extracts and calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Biological Activity
The biological activities of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside are not as extensively studied as its parent compound, vitexin. However, research on vitexin and other acetylated flavonoids provides insights into its potential mechanisms of action. Acylation of flavonoids can enhance their bioavailability and biological activity[11].
Vitexin has been shown to exert anticancer effects by modulating several key signaling pathways[12][13][14]:
-
PI3K/Akt/mTOR Pathway: Vitexin can induce apoptosis in cancer cells by inhibiting the phosphorylation of PI3K, Akt, and mTOR[13].
-
STAT3 Signaling Pathway: Vitexin has been shown to inhibit the constitutive activation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and invasion[14].
-
Mitochondrial Apoptosis Pathway: Vitexin can induce apoptosis by decreasing the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria and activation of caspases[13].
The acetylation of vitexin may enhance its ability to modulate these pathways. For example, a study on another acetylated flavone glycoside demonstrated its involvement in the PI3K, PKC, and MEK signaling pathways for glucose uptake.
Below are diagrams illustrating a generalized experimental workflow and a potential signaling pathway modulated by vitexin and its acetylated derivatives.
References
- 1. 4'''-Acetylvitexin-2''-O-rhamnoside, isoorientin, orientin, and 8-methoxykaempferol-3-O-glucoside as markers for the differentiation of Crataegus monogyna and Crataegus pentagyna from Crataegus laevigata (Rosaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of hawthorn flower and leaf extract (Crataegus Spp.) on cardiac hemostasis and oxidative parameters in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. agro.icm.edu.pl [agro.icm.edu.pl]
- 11. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking | MDPI [mdpi.com]
- 12. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitexin abrogates invasion and survival of hepatocellular carcinoma cells through targeting STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
